REACTION_CXSMILES
|
[CH2:1]([N:3](CC)[CH2:4][CH3:5])[CH3:2].Cl[C:9]([O:11][CH3:12])=[O:10]>ClCCl.N1CC=CC1>[CH3:12][O:11][C:9]([N:3]1[CH2:4][CH:5]=[CH:2][CH2:1]1)=[O:10]
|
Name
|
|
Quantity
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2.6 mL
|
Type
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reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
1.2 mL
|
Type
|
reactant
|
Smiles
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ClC(=O)OC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
1.1 mL
|
Type
|
solvent
|
Smiles
|
N1CC=CC1
|
Control Type
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AMBIENT
|
Type
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CUSTOM
|
Details
|
The resulting mixture was stirred at room temperature for 17 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The residue obtained
|
Type
|
DISTILLATION
|
Details
|
by distilling the reaction mixture under reduced pressure
|
Type
|
CUSTOM
|
Details
|
was purified by chromatography on a silica gel column (hexane:ethyl acetate=4:1), whereby the title compound (0.95 g, 52%)
|
Type
|
CUSTOM
|
Details
|
was obtained
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |